2-Bromo-4-fluoro-3-iodo-1-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-3-iodo-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrFIO2 and a molecular weight of 360.95 g/mol . This compound is a derivative of benzene, substituted with bromine, fluorine, iodine, and a methoxymethoxy group. It is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-Bromo-4-fluoro-3-iodo-1-(methoxymethoxy)benzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the regioselective stannyllithiation of diarylacetylenes . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Bromo-4-fluoro-3-iodo-1-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine, fluorine, or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like acetone. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-Bromo-4-fluoro-3-iodo-1-(methoxymethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-iodo-1-(methoxymethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites on the benzene ring. The bromine, fluorine, and iodine atoms, along with the methoxymethoxy group, provide unique reactivity patterns that can be exploited in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-fluoro-3-iodo-1-(methoxymethoxy)benzene include:
1-Bromo-4-iodobenzene: A simpler derivative with only bromine and iodine substitutions.
2-Bromo-4-fluoro-1-methoxybenzene: A compound with bromine, fluorine, and a methoxy group.
1-Bromo-4-fluoro-3-iodo-2-(methoxymethoxy)benzene: A closely related compound with a similar substitution pattern.
The uniqueness of this compound lies in its specific combination of substituents, which provides distinct reactivity and applications in various fields of research.
Properties
Molecular Formula |
C8H7BrFIO2 |
---|---|
Molecular Weight |
360.95 g/mol |
IUPAC Name |
3-bromo-1-fluoro-2-iodo-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7BrFIO2/c1-12-4-13-6-3-2-5(10)8(11)7(6)9/h2-3H,4H2,1H3 |
InChI Key |
VUQPVSSRZCPTDR-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)F)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.